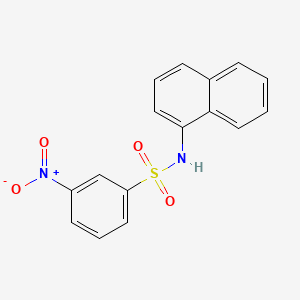

![molecular formula C19H22FN5S2 B2505135 2-[[5-Butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine CAS No. 868222-41-7](/img/structure/B2505135.png)

2-[[5-Butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

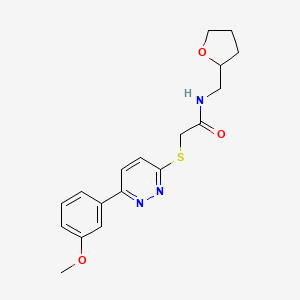

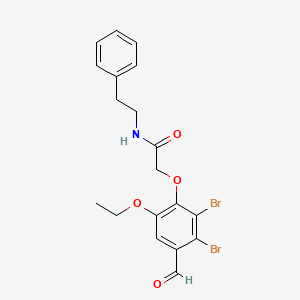

The compound "2-[[5-Butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine" is a chemical entity that appears to be related to a class of compounds that have been studied for their potential chemotherapeutic properties. These compounds typically contain a pyrimidine core, which is a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this compound is the presence of a triazole ring, a five-membered ring containing three nitrogen atoms, which is often found in pharmaceuticals due to its range of biological activities.

Synthesis Analysis

The synthesis of related compounds involves the alkylation of triazole-thione derivatives with various alkyl halides and other reagents to afford S-substituted triazoles. For example, the alkylation of 5-(4,6-dimethyl-2-pyrimidinylsulfanyl)methyl-1,2,4-triazole-3-thione with different reagents leads to a series of novel derivatives, some of which can undergo further cyclization and condensation reactions to yield complex structures with potential biological activities .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction, which provides information about the crystal system, space group, and geometrical parameters. For instance, a related compound with a pyrido[4,3-d]pyrimidine core was found to have its pyridine and pyrimidine rings almost coplanar, indicating a certain rigidity in the structure that could influence its interaction with biological targets .

Chemical Reactions Analysis

Compounds in this family can undergo various chemical reactions, including nucleophilic substitution and addition reactions with C-nucleophiles. These reactions can lead to the formation of new derivatives with different substituents on the triazole or pyrimidine rings, which can significantly alter the compound's biological activity .

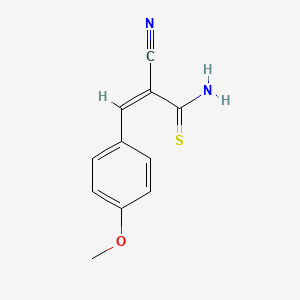

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their vibrational spectra, can be studied using FT-IR and FT-Raman spectroscopy. Theoretical calculations, including density functional theory (DFT), can provide insights into the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as the nonlinear optical properties. Molecular electrostatic potential (MEP) analysis can reveal the reactive sites for electrophilic and nucleophilic attacks, which is crucial for understanding the compound's reactivity .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research on related compounds, such as Voriconazole, a broad-spectrum triazole antifungal agent, demonstrates the complexity involved in synthesizing compounds with triazole and pyrimidine structures. The synthesis involves setting the relative stereochemistry through specific reactions and optimizing the process for better yield and diastereoselection. Such studies highlight the intricate chemistry and process development required to synthesize complex molecules (Butters et al., 2001).

Structural Analysis and Molecular Interactions

Research on 7-Amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid explores its crystal structure in different environments, providing insights into the molecular architecture and potential biological activity. The analysis shows how different solvates can lead to varied three-dimensional supramolecular architectures, which can influence the compound's reactivity and interaction with biological targets (Canfora et al., 2010).

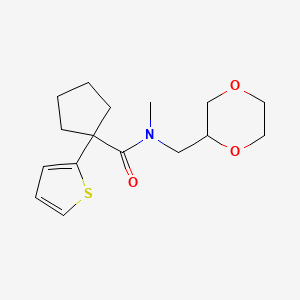

Catalytic Synthesis and Applications

The catalyst- and solvent-free synthesis of compounds involving triazole and pyrimidine structures, such as the preparation of benzamide derivatives through microwave-assisted Fries rearrangement, represents a step forward in green chemistry. This approach minimizes hazardous waste and simplifies the synthesis process, showcasing the potential for efficient and environmentally friendly synthesis methods (Moreno-Fuquen et al., 2019).

Photophysical Properties and Applications

Studies on iridium(III) complexes with sulfanyl- or sulfone-functionalized ligands, including pyrimidine structures, provide insights into their photophysical properties. These complexes exhibit solvatochromic behavior and photoluminescence, making them potential candidates for use in light-emitting devices and as sensors. The variation in emission color and quantum yields under different conditions highlights the versatility of these compounds for various applications (Constable et al., 2014).

Propriétés

IUPAC Name |

2-[[5-butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN5S2/c1-4-5-10-26-19-24-23-17(25(19)16-8-6-15(20)7-9-16)12-27-18-21-13(2)11-14(3)22-18/h6-9,11H,4-5,10,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQANLDNMCVBAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NN=C(N1C2=CC=C(C=C2)F)CSC3=NC(=CC(=N3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[5-Butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2505057.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2505061.png)

![4-cyano-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2505067.png)

![4-((3-(Trifluoromethyl)benzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2505075.png)